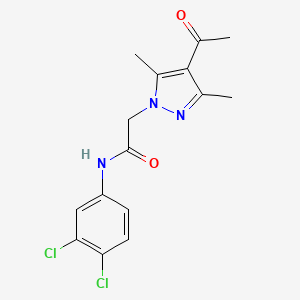
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide, hereafter referred to as PYAC, is a synthetic compound with a wide range of applications in scientific research. PYAC is a member of the pyrazole family of compounds, which are characterized by their five-membered ring structure. PYAC has been extensively studied due to its potential therapeutic applications, which are discussed in detail in
科学的研究の応用
PYAC has been widely used in scientific research due to its ability to interact with a variety of biological targets. It has been used in the study of drug metabolism, as well as in the study of protein-protein interactions and enzyme-substrate interactions. It has also been used in the study of receptor-ligand interactions, and has been used to study the effects of various drugs on the central nervous system.
作用機序
PYAC acts as an antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. It binds to the GABA-A receptor and blocks the action of GABA, resulting in an increase in neuronal excitability. This increase in neuronal excitability is thought to be responsible for the therapeutic effects of PYAC.
Biochemical and Physiological Effects
PYAC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognition, memory, and behavior. PYAC has also been shown to increase the levels of the neurotransmitter serotonin, which can lead to an increase in mood and an improvement in cognitive function.
実験室実験の利点と制限
PYAC has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and widely available. One of the main limitations of PYAC is that it is not water-soluble, meaning that it cannot be easily dissolved in aqueous solutions. This can make it difficult to use in certain types of experiments.
将来の方向性
The potential therapeutic applications of PYAC are still being explored. One area of research is the use of PYAC in the treatment of anxiety disorders. Studies have shown that PYAC can reduce the symptoms of anxiety in animal models, and further research is needed to determine if these effects can be replicated in humans. Another area of research is the use of PYAC in the treatment of depression. Studies in animal models have shown that PYAC can reduce the symptoms of depression, and further research is needed to determine if these effects can be replicated in humans. Additionally, further research is needed to explore the potential of PYAC as a novel therapeutic agent for a variety of neurological disorders.
合成法
PYAC can be synthesized through a variety of methods. The most common method involves the reaction of 3,4-dichlorophenylacetic acid and 4-acetyl-3,5-dimethyl-1H-pyrazole in the presence of anhydrous sodium acetate. This method yields PYAC as the major product in high yields. Other methods of synthesis include the reaction of 3,4-dichlorophenylacetic acid and 4-acetyl-3,5-dimethyl-1H-pyrazole in the presence of anhydrous sodium carbonate, and the reaction of 3,4-dichlorophenylacetic acid and 4-acetyl-3,5-dimethyl-1H-pyrazole in the presence of anhydrous potassium carbonate.
特性
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-8-15(10(3)21)9(2)20(19-8)7-14(22)18-11-4-5-12(16)13(17)6-11/h4-6H,7H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCLHLHBUGZYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B6478065.png)
![2,2-dimethyl-1-{3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one](/img/structure/B6478076.png)
![3-{5-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6478083.png)
![3-(thiophen-2-yl)-5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6478096.png)
![N-(2-oxo-2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)benzamide](/img/structure/B6478104.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B6478109.png)
![1-(3-oxo-3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6478116.png)

![5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B6478122.png)
![6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B6478135.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B6478136.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)
![3-(2-oxo-2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6478153.png)
![2-{5-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B6478156.png)